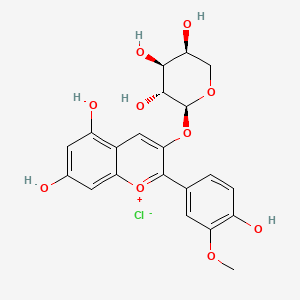

Peonidin 3-arabinoside

Description

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGIZPDDMLVHP-KFTCICMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524943-91-7 | |

| Record name | Peonidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Peonidin 3-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a glycoside of peonidin, this compound is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its concentration in various plant materials, detailed experimental protocols for its analysis, and insights into its potential biological activities through the modulation of cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various berries, particularly those from the Vaccinium genus. American cranberries (Vaccinium macrocarpon), bilberries (Vaccinium myrtillus), and highbush blueberries (Vaccinium corymbosum) are among the richest sources of this compound.[1] It has also been identified in other berries such as lingonberries (Vaccinium vitis-idaea), rabbiteye blueberries (Vaccinium virgatum), and black chokeberries (Aronia melanocarpa).[1] The presence and concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound has been quantified in several berry species. The following table summarizes the available quantitative data from various studies, providing a comparative overview of the abundance of this anthocyanin in different natural sources.

| Natural Source | Cultivar/Variety | Concentration (mg/100g fresh weight) | Reference |

| American Cranberry (Vaccinium macrocarpon) | Not Specified | 4.47 | Phenol-Explorer |

| Highbush Blueberry (Vaccinium corymbosum) | Not Specified | 2.16 (mean) | Phenol-Explorer |

| Lowbush Blueberry (Vaccinium angustifolium) | Not Specified | 4.03 (mean) | Phenol-Explorer |

| Lingonberry (Vaccinium vitis-idaea) | Not Specified | 5.85 | Phenol-Explorer |

| Black Chokeberry (Aronia melanocarpa) | Not Specified | 252.76 (mean) | Phenol-Explorer |

Experimental Protocols

The accurate quantification of this compound in plant materials requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique employed for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from berry samples is as follows:

-

Sample Homogenization: Fresh or frozen berry samples are typically lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: An acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) is commonly used as the extraction solvent. The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

-

Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 15-30 minutes) to facilitate the release of anthocyanins from the plant matrix.

-

Centrifugation and Filtration: The mixture is then centrifuged to separate the solid plant material from the liquid extract. The supernatant is collected and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The following provides a typical HPLC method for the separation and quantification of this compound:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of anthocyanins.

-

Mobile Phase: A gradient elution is typically employed using two mobile phases:

-

Mobile Phase A: An aqueous solution containing a small percentage of formic acid (e.g., 5-10%) to maintain an acidic pH.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time to elute the anthocyanins based on their polarity.

-

Detection:

-

DAD: Detection is typically performed at a wavelength of 520 nm, which is the maximum absorbance for most anthocyanins.

-

MS/MS: For more selective and sensitive detection, a mass spectrometer can be used. The instrument is operated in positive ion mode, and specific parent and daughter ion transitions for this compound are monitored.

-

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a pure analytical standard of the compound.

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on its aglycone, peonidin, and the closely related peonidin 3-glucoside provides valuable insights into its potential biological activities. These compounds have been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects by modulating key cellular signaling pathways.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Peonidin and its glycosides have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by peonidin glycosides.

Anticancer Effects via MAPK Pathway Modulation

Studies on peonidin 3-glucoside have shown its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[4][5] By inhibiting key kinases in this pathway, such as ERK, peonidin glycosides can suppress cancer cell proliferation, migration, and invasion.

Caption: Modulation of the MAPK/ERK signaling pathway by peonidin glycosides.

Conclusion

This compound is a noteworthy anthocyanin predominantly found in cranberries, blueberries, and other berries. Its quantification can be reliably achieved using established HPLC-based methods. While further research is needed to elucidate the specific molecular mechanisms of this compound, studies on related peonidin glycosides suggest its potential to modulate key signaling pathways involved in inflammation and cancer. This technical guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Peonidin 3-arabinoside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. This document provides a comprehensive technical overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities are also presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position of the C-ring of the peonidin aglycone. The core structure is the flavylium cation, which is characteristic of anthocyanins.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | [1] |

| Synonyms | Peonidin-3-o-arabinoside chloride, Peonidin arabinoside, Peonidin 3-monoarabinoside | [1] |

| Molecular Formula | C₂₁H₂₁ClO₁₀ | [1][2] |

| Molecular Weight | 468.8 g/mol | [1][2] |

| CAS Number | 27214-74-0 | [1] |

Physicochemical and Spectral Properties

This compound is a dark red to purple powder.[2] It is highly soluble in water and is susceptible to degradation by hydrolysis at temperatures above 40°C.[2] For long-term storage, it should be kept in the dark at temperatures below -5°C.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Dark red/purple powder | [2] |

| Solubility | Highly water-soluble | [2] |

| Stability | Degrades at temperatures > 40°C | [2] |

| pKa (strongest acidic) | 6.4 (Predicted) | [3] |

| pKa (strongest basic) | -3.5 (Predicted) |

Table 3: Spectral Data for this compound

| Spectral Data | Value | Source |

| UV-Vis λmax | 280 nm, 520 nm (in HPLC mobile phase) | [2] |

| ¹H NMR (600 MHz, CD₃OD) | δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H) | |

| ¹³C NMR (150 MHz, CD₃OD) | δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3 |

Biological Activities and Signaling Pathways

Flavonoids, including anthocyanins like this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties. While specific studies on this compound are limited, research on the broader class of anthocyanins and closely related compounds like Peonidin 3-glucoside provides insights into its potential biological activities.

Antioxidant Activity

The antioxidant activity of anthocyanins stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is a key contributor to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways, most notably the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Anticancer Activity

Anthocyanins have demonstrated potential anticancer effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and MAPK pathways. For instance, the related compound Peonidin 3-glucoside has been shown to inhibit the MAPK pathway in lung cancer cells.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant material.

Materials and Reagents:

-

Plant material (e.g., berries, flowers)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) or Formic acid

-

Filter paper

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Homogenize the plant material and extract with an acidified solvent (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins.

-

Filtration: Filter the mixture to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

-

Purification: Purify the crude extract using preparative HPLC with a C18 column. A common mobile phase system is a gradient of acidified water and methanol.

-

Identification: Collect the fraction corresponding to this compound and confirm its identity using analytical techniques such as LC-MS and NMR.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the wells.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

Procedure:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

-

Add different concentrations of this compound to the ABTS radical solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory and anticancer activities. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

The Biosynthesis of Peonidin 3-Arabinoside in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peonidin 3-arabinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues observed in various plant tissues, including fruits and flowers. As a member of the flavonoid family, it not only contributes to plant pigmentation but also possesses significant antioxidant and potential therapeutic properties, making it a compound of interest for researchers in plant science, nutrition, and drug development. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to elucidate the complex biochemical processes involved.

Introduction to the Anthocyanin Biosynthesis Pathway

The formation of this compound is an extension of the well-characterized anthocyanin biosynthesis pathway, which itself is a branch of the general flavonoid pathway. This intricate network of enzymatic reactions begins with the precursor phenylalanine, an amino acid derived from the shikimate pathway. The pathway can be broadly divided into three stages:

-

Phenylpropanoid Pathway: Conversion of phenylalanine to p-coumaroyl-CoA.

-

Flavonoid Biosynthesis Core: Synthesis of the dihydroflavonol core structure.

-

Anthocyanin-Specific Branch: Formation of anthocyanidins and their subsequent modifications.

Peonidin is an O-methylated anthocyanidin, derived from cyanidin. The final step in the formation of this compound is the glycosylation of the peonidin aglycone with an arabinose sugar moiety at the 3-hydroxyl position.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process, illustrated in the pathway diagram below.

Peonidin 3-Arabinoside in Vaccinium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of peonidin 3-arabinoside across various Vaccinium species, a genus of shrubs that includes commercially important fruits such as blueberries, cranberries, and lingonberries. This document summarizes quantitative data, details relevant experimental protocols for analysis, and visualizes the core biochemical pathway responsible for the synthesis of this anthocyanin.

Quantitative Occurrence of this compound

This compound is a notable anthocyanin present in several Vaccinium species, contributing to their characteristic red pigmentation. The concentration of this compound can vary significantly between species and even among different cultivars of the same species. The following table summarizes the quantitative findings from scientific literature regarding the presence of this compound.

| Vaccinium Species | Cultivar/Type | Tissue | This compound Content | Reference |

| Vaccinium macrocarpon (American Cranberry) | 'BL-8' | Fruit | 1.48 ± 0.02 mg/g | [1] |

| 'Woolman' | Fruit | 1.38 ± 0.02 mg/g | [1] | |

| 'Crowley' | Fruit | 1.46 ± 0.02 mg/g | [1] | |

| 'Early Black' | Fruit | 0.50 ± 0.01 mg/g | [1] | |

| 'BL-22' | Fruit | 0.47 ± 0.02 mg/g | [1] | |

| Vaccinium corymbosum (Highbush Blueberry) | Not Specified | Fruit Extract | 0.87% of total polyphenols | [2] |

| Vaccinium angustifolium (Lowbush Blueberry) | Not Specified | Fruit Extract | 0.14% of total polyphenols | [2] |

| Vaccinium myrtillus (Wild Bilberry) | Not Specified | Fruit Extract | 0.98% of total polyphenols | [2] |

| Vaccinium vitis-idaea (Lingonberry) | Not Specified | Dietary Supplement* | Strong peak observed | [3] |

*Note: The presence in a lingonberry supplement was suggested as a possible adulteration with cranberry.

Experimental Protocols

The quantification of this compound in Vaccinium species typically involves extraction followed by chromatographic separation and detection. The following sections outline a general methodology based on commonly cited experimental procedures.

Sample Preparation and Extraction of Anthocyanins

A common method for extracting anthocyanins from Vaccinium fruit is solid-liquid extraction using an acidified solvent to ensure the stability of the anthocyanins in their flavylium cation form.

-

Sample Preparation: Freeze-dry the fruit material to remove water and grind it into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A typical solvent is methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.1% v/v) or formic acid (e.g., 1-2% v/v).

-

Extraction Procedure:

-

Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of the acidified extraction solvent.

-

Sonicate the mixture for 10-15 minutes in an ultrasonic bath to facilitate cell disruption and solvent penetration.

-

Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes to pellet the solid material.

-

Carefully decant the supernatant containing the anthocyanins.

-

The extraction process can be repeated on the pellet to ensure complete recovery of anthocyanins.

-

The supernatants are then combined.

-

If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 40°C.

-

Prior to analysis, filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Chromatographic Analysis: UPLC-DAD/MS Method

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful technique for the separation, identification, and quantification of this compound.

-

Instrumentation: A UPLC system equipped with a photodiode array detector and a triple quadrupole or time-of-flight mass spectrometer.

-

Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[4]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds. A representative gradient is as follows:

-

0-1 min: 5% B

-

1-8 min: 5-40% B

-

8-10 min: 40-100% B

-

10-12 min: 100% B

-

12-14 min: 100-5% B

-

14-15 min: 5% B

-

-

Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.[4]

-

Column Temperature: The column is typically maintained at around 40°C to ensure reproducible retention times.[4]

-

Detection:

-

DAD: Detection is performed at a wavelength of 520 nm, which is the characteristic absorbance maximum for anthocyanins.

-

MS: Mass spectrometry is used for confirmation of the identity of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. The positive ion mode is typically used for anthocyanin analysis.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a certified reference standard of known concentration. A calibration curve is constructed using several concentrations of the standard to ensure linearity of the response.

Signaling Pathway and Visualization

The biosynthesis of this compound is a branch of the general flavonoid pathway, which is well-characterized in plants. The pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions. The final steps involve the modification of the anthocyanidin core (in this case, peonidin) by glycosylation, where a sugar moiety (arabinose) is attached.

The following diagram illustrates the key steps in the anthocyanin biosynthesis pathway leading to the formation of this compound.

References

- 1. Phytogenotypic Anthocyanin Profiles and Antioxidant Activity Variation in Fruit Samples of the American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Polyphenolic Composition of Vaccinium L. Extracts and Their Protective Effect on Red Blood Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of anthocyanins in deep colored berries and grains in China - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Peonidin 3-Arabinoside at Various pH Values: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of peonidin 3-arabinoside, a naturally occurring anthocyanin, across a range of pH values. An understanding of its pH-dependent stability is crucial for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where the ambient pH can significantly influence its structural integrity, bioavailability, and visual characteristics. This document details the structural transformations this compound undergoes in different pH environments, presents available quantitative data on its stability, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors found in plants. It is composed of the aglycone peonidin linked to an arabinose sugar moiety. Like other anthocyanins, the stability of this compound is highly dependent on pH, temperature, light, and the presence of other chemical compounds.

pH-Dependent Structural Transformations and Stability

The color and stability of this compound are intrinsically linked to its molecular structure, which exists in equilibrium between several forms depending on the pH of the solution.

At a low pH (typically below 3), this compound exists predominantly as the red flavylium cation , which is its most stable form. As the pH increases, it undergoes structural transformations to form a purple quinoidal base , a colorless carbinol pseudobase , and a pale-yellow chalcone . At neutral to alkaline pH, the molecule is highly unstable and prone to degradation.

Quantitative Stability Data

Direct quantitative stability data, such as degradation rate constants (k) and half-lives (t½), for this compound across a wide range of pH values is limited in publicly available literature. However, data from structurally similar anthocyanins, particularly peonidin 3-O-glucoside, can provide valuable insights. The degradation of anthocyanins typically follows first-order kinetics.

Table 1: Representative Stability Data for Peonidin-3-O-glucoside and other Anthocyanins at Various pH Values.

| Anthocyanin | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |

| Peonidin-3-O-glucoside | 3.0 | 100 | 0.043 h⁻¹ | 15.9 h | [1] |

| Cyanidin-3-O-glucoside | 2.0 | 25 | - | > 8 h (99% remaining) | |

| Cyanidin-3-O-glucoside | 3.0 | 100 | 0.026 h⁻¹ | 26.9 h | [1] |

| Cyanidin-3-O-glucoside | 5.0 | 100 | 0.089 h⁻¹ | 7.8 h | [1] |

| Total Anthocyanins (Black Rice) | 2.0 | 100 | 0.048 h⁻¹ | 14.4 h | [1] |

| Total Anthocyanins (Black Rice) | 5.0 | 100 | 0.093 h⁻¹ | 7.5 h | [1] |

Note: The data for peonidin-3-O-glucoside and other anthocyanins are provided as proxies due to the lack of specific data for this compound. The stability of this compound is expected to follow similar trends.

Experimental Protocols

This section outlines a detailed methodology for determining the pH stability of this compound.

Materials and Equipment

-

This compound standard

-

Buffer solutions of various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8)

-

Spectrophotometer (UV-Vis)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

-

pH meter

-

Incubator or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., methanol with 0.1% HCl).

-

Working Solutions: Dilute the stock solution with the respective buffer solutions to a known concentration suitable for spectrophotometric or HPLC analysis.

Stability Study Procedure

-

Incubation: Incubate the prepared working solutions at a constant temperature in the dark to prevent photodegradation.

-

Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

-

Analysis:

-

Spectrophotometric Analysis: Measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for the flavylium cation of this compound (around 520 nm).

-

HPLC Analysis: Filter the aliquot through a 0.45 µm syringe filter and inject it into the HPLC system.

-

HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: 5% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 520 nm for this compound and other wavelengths to monitor for degradation products.

Data Analysis

-

Degradation Kinetics: The degradation of this compound is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time. The slope of the resulting linear plot will be equal to -k.

-

Half-life Calculation: The half-life (t½), the time required for the concentration to decrease by half, can be calculated using the following equation:

-

t½ = 0.693 / k

-

Degradation Products

Under neutral to alkaline conditions, the degradation of this compound can lead to the formation of various smaller molecules. The primary degradation pathway involves the opening of the heterocyclic C-ring of the chalcone structure, which can then be further broken down into phenolic acids and other derivatives. The B-ring of peonidin can yield protocatechuic acid upon degradation.

Conclusion

The stability of this compound is critically dependent on pH. It exhibits maximum stability in highly acidic environments (pH < 3), where it exists as the colored flavylium cation. As the pH increases, its stability rapidly decreases due to structural transformations into less stable forms. For researchers, scientists, and drug development professionals, maintaining a low pH environment is essential for preserving the integrity and efficacy of formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for quantifying the pH-dependent stability of this and other related anthocyanins. Further research is warranted to establish a comprehensive quantitative stability profile specifically for this compound.

References

Thermal Degradation Profile of Peonidin 3-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation of Peonidin 3-arabinoside, an anthocyanin of interest for its potential health benefits. Due to the limited availability of data specific to this compound, this guide incorporates data from its aglycone, Peonidin, and the closely related Peonidin 3-glucoside to provide a predictive profile. This document outlines the typical degradation kinetics, influencing factors, and degradation products, alongside detailed experimental protocols for researchers to conduct their own stability studies.

Introduction to this compound and its Thermal Stability

This compound belongs to the anthocyanin family of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] As with other anthocyanins, the stability of this compound is significantly influenced by environmental factors, most notably temperature.[1][2] Thermal processing and storage can lead to the degradation of this compound, resulting in a loss of color and potential alteration of its biological activity.[2] Understanding the thermal degradation profile of this compound is therefore critical for its application in pharmaceuticals, functional foods, and as a natural colorant.

Thermal Degradation Kinetics

The thermal degradation of anthocyanins, including Peonidin, generally follows a first-order kinetic model .[3][4] This implies that the rate of degradation is directly proportional to the concentration of the anthocyanin present. The degradation rate can be quantified by the rate constant (k), and the stability is often expressed as the half-life (t1/2), which is the time required for the concentration of the compound to decrease by 50%.

Quantitative Data on Peonidin and Related Compounds

Table 1: Thermal Degradation Kinetic Parameters for Peonidin and Other Anthocyanins

| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) | Half-life (t1/2) (min) | Source Matrix | Reference |

| Peonidin | 100 | 5.0 | - | ~954 | Black Rice Bran | [3] |

| Peonidin-3-O-glucoside | 80, 90, 100 | 1.0-6.0 | Varies with temp & pH | Varies with temp & pH | Black Rice Extract | [4] |

| Cyanidin-3-O-glucoside | 100 | 3.5 | - | ~111.4 | - | [3] |

| Cyanidin-3-O-glucosylrutinoside | 100 | - | - | 13.6 | - | [3] |

| Total Anthocyanins | 120 | - | - | 68.6 | Purple Maize | [3] |

| Total Anthocyanins | 180 | - | - | 6.86 | Purple Maize | [3] |

Table 2: Activation Energies for Thermal Degradation of Various Anthocyanins

| Anthocyanin Source | Activation Energy (Ea) (kJ/mol) |

| Blood Orange | 66 |

| Blackberry | 37 |

| Roselle Extracts | 47-61 |

| Sour Cherry (Cyanidin-3-glucosylrutinoside) | 42 |

| Sour Cherry (Cyanidin-3-glucoside) | 55 |

Activation energy (Ea) represents the minimum energy required to initiate the degradation reaction. A higher Ea indicates greater stability.

Factors Influencing Thermal Degradation

Several factors can significantly impact the thermal stability of this compound:

-

Temperature: Higher temperatures dramatically accelerate the rate of degradation.[3]

-

pH: Peonidin is most stable in acidic conditions (pH 1-3). As the pH increases, its stability markedly decreases.[3]

-

Oxygen: The presence of oxygen can facilitate oxidative degradation.[3]

-

Light: Exposure to light, particularly UV radiation, can contribute to degradation.[3]

-

Presence of Other Compounds: The stability of this compound can be influenced by the presence of co-pigments, metal ions, sugars, and ascorbic acid, which can have either a stabilizing or destabilizing effect.[3]

-

Molecular Structure: Acylation (the addition of an acyl group) and methoxylation have been shown to enhance the thermal stability of anthocyanins.[3] The type of sugar moiety also plays a role; for instance, arabinosides have been observed to be more heat-sensitive than their corresponding glucosides or galactosides in some cases.[5]

Thermal Degradation Pathway and Products

The thermal degradation of Peonidin, the core structure of this compound, involves the opening of the central pyran ring to form an unstable chalcone intermediate. This intermediate subsequently degrades into smaller phenolic compounds. The primary degradation products identified are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3] This degradation process leads to the loss of the characteristic magenta color of Peonidin.[1][3]

Experimental Protocols

To facilitate further research on the thermal degradation of this compound, detailed methodologies for key experiments are provided below.

Sample Preparation and Thermal Treatment

-

Solution Preparation: Prepare a stock solution of purified this compound or a this compound-rich extract in a suitable buffer system (e.g., citrate-phosphate buffer) at the desired pH (typically ranging from 2.0 to 7.0). The initial concentration should be sufficient to provide a strong analytical signal.

-

Aliquoting: Dispense equal volumes of the sample solution into small, sealable, light-protected vials (e.g., amber glass HPLC vials) to minimize evaporation and photodegradation.

-

Thermal Stress Application: Place the vials in a temperature-controlled water bath or heating block set to the desired experimental temperatures (e.g., 60, 80, 100, 120 °C).

-

Time-Point Sampling: At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.

-

Storage: Store the cooled samples at -20 °C or lower until analysis to prevent further degradation.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is required.

-

Column: A C18 reverse-phase column is typically used for anthocyanin separation.

-

Mobile Phase: A gradient elution is commonly employed, using two solvents:

-

Solvent A: Acidified water (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

-

Detection: Monitor the elution at the visible maximum absorption wavelength for this compound (around 520 nm) and also at a UV wavelength (around 280 nm) for other phenolic compounds.

-

Quantification: Create a calibration curve using a purified standard of this compound of known concentrations. The concentration in the thermally treated samples can then be determined by comparing their peak areas to the standard curve.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying the degradation products.

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry: The mass spectrometer will provide mass-to-charge ratio (m/z) data for the eluting compounds. By comparing the masses of the peaks in the degraded samples to the initial sample and to known masses of potential degradation products (e.g., vanillic acid, phloroglucinaldehyde), the identity of these products can be confirmed. Fragmentation patterns (MS/MS) can further aid in structural elucidation.

Conclusion

The thermal degradation of this compound is a critical consideration for its practical applications. While specific data for this compound is sparse, the available information on its aglycone, Peonidin, and other related anthocyanins suggests that its degradation follows first-order kinetics and is highly dependent on temperature and pH. The primary degradation products are expected to be vanillic acid and phloroglucinaldehyde. The experimental protocols outlined in this guide provide a robust framework for researchers to generate specific stability data for this compound, which is essential for optimizing its use in various applications and for ensuring the retention of its desired properties.

References

- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat | MDPI [mdpi.com]

The Antioxidant Potential of Peonidin 3-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables.[1][2][3] Found in sources like cranberries, bilberries, and blueberries, this natural compound is of growing interest to the scientific community for its potential health benefits, particularly its antioxidant properties.[2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. While direct quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from closely related compounds and the broader class of anthocyanins to provide a thorough understanding of its potential.

Core Antioxidant Mechanisms

The antioxidant activity of flavonoids like this compound stems from their chemical structure. The presence of hydroxyl groups on the B-ring and the conjugated double bond system allows for the donation of hydrogen atoms or electrons to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. The primary mechanisms of antioxidant action include:

-

Direct Radical Scavenging: Anthocyanins can directly react with and neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•).

-

Chelation of Metal Ions: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals.

-

Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, flavonoids can modulate cellular signaling pathways, leading to the increased expression and activity of endogenous antioxidant enzymes.

Quantitative Antioxidant Activity

Several in vitro assays are employed to quantify the antioxidant capacity of natural compounds. While specific data for this compound is scarce, the following table summarizes typical antioxidant activities of the parent compound, peonidin, and its more commonly studied glycoside, peonidin 3-glucoside, which can serve as a proxy for understanding the potential of this compound.

| Compound | Assay | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) |

| Peonidin | DPPH | Data not available | Ascorbic Acid | ~5 |

| Peonidin 3-glucoside | DPPH | Data not available | Ascorbic Acid | ~5 |

| Peonidin | ABTS | Data not available | Trolox | ~3.5 |

| Peonidin 3-glucoside | ABTS | Data not available | Trolox | ~3.5 |

| Peonidin | FRAP | Data not available | FeSO₄ | (Expressed as equivalents) |

| Peonidin 3-glucoside | FRAP | Data not available | FeSO₄ | (Expressed as equivalents) |

| Peonidin | CAA | Data not available | Quercetin | ~4 |

| Peonidin 3-glucoside | CAA | Data not available | Quercetin | ~4 |

Note: The lack of specific IC50/EC50 values for this compound in the available literature highlights a significant research gap. The provided reference values for ascorbic acid and Trolox are typical and can vary between studies.

Modulation of Cellular Signaling Pathways

The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways that regulate the cellular stress response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][6] Upon exposure to oxidative stress or electrophilic compounds like flavonoids, Keap1 is modified, leading to the release of Nrf2.[4][5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[4][5] This leads to the increased synthesis of a battery of cytoprotective proteins, including:

-

Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1).

-

Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7]

-

Glutathione Synthesis Enzymes: Glutamate-cysteine ligase (GCL).

While direct evidence for this compound is pending, numerous studies have demonstrated the ability of other anthocyanins and flavonoids to activate the Nrf2-ARE pathway.[7][8]

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three main MAPK families are:

-

Extracellular signal-regulated kinases (ERKs)

-

c-Jun N-terminal kinases (JNKs)

-

p38 MAPKs

Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and pro-apoptotic responses.[9][10] Flavonoids, including anthocyanins, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of JNK and p38, thereby mitigating the downstream inflammatory and apoptotic effects of oxidative stress.[6][11][12] Conversely, the ERK pathway is often associated with cell survival, and its activation by certain flavonoids may contribute to their protective effects. The precise effect of this compound on these pathways requires further investigation.

Effect on Endogenous Antioxidant Enzymes

A key aspect of the antioxidant potential of this compound is its likely ability to enhance the activity of the body's own antioxidant defense system. The primary enzymes in this system include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[13][14][15]

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen.[13][14][15]

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[13][14]

Studies on other anthocyanins have shown that they can increase the expression and activity of these enzymes, often through the Nrf2 pathway.[7] It is highly probable that this compound exerts a similar effect, thereby bolstering the cell's ability to neutralize ROS at their source.

| Enzyme | Function | Expected Effect of this compound |

| Superoxide Dismutase (SOD) | Converts O₂⁻ to H₂O₂ | Increased activity |

| Catalase (CAT) | Converts H₂O₂ to H₂O and O₂ | Increased activity |

| Glutathione Peroxidase (GPx) | Reduces H₂O₂ and lipid hydroperoxides | Increased activity |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant potential.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, test compound (this compound), positive control (e.g., ascorbic acid, Trolox).

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive control in methanol.

-

Add a fixed volume of the DPPH solution to each dilution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a decrease in absorbance.

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), buffer (e.g., phosphate-buffered saline, PBS), test compound, positive control.

-

Procedure:

-

Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with buffer to an absorbance of ~0.7 at its maximum wavelength (typically around 734 nm).

-

Prepare serial dilutions of the test compound and positive control.

-

Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

-

Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound, positive control (e.g., FeSO₄).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Prepare serial dilutions of the test compound and a standard curve using FeSO₄.

-

Add the FRAP reagent to each sample and standard.

-

Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

-

Measure the absorbance at the maximum wavelength of the Fe²⁺-TPTZ complex (around 593 nm).

-

The antioxidant power is expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).

-

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

-

Materials: Cultured cells (e.g., HepG2, Caco-2), cell culture medium, DCFH-DA, a peroxyl radical generator (e.g., AAPH), test compound, positive control (e.g., quercetin).

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Load the cells with DCFH-DA.

-

Treat the cells with various concentrations of the test compound.

-

Induce oxidative stress by adding a peroxyl radical generator.

-

Measure the fluorescence intensity over time using a microplate reader.

-

The antioxidant activity is quantified by the ability of the compound to suppress the fluorescence compared to control cells. The result is often expressed as quercetin equivalents (QE).

-

Conclusion and Future Directions

This compound, as an anthocyanin, possesses significant antioxidant potential through direct radical scavenging, metal chelation, and the modulation of key cellular signaling pathways like Nrf2-ARE and MAPK. While direct quantitative and mechanistic studies on this compound are currently lacking, the available data on related compounds strongly support its promise as a potent natural antioxidant.

Future research should focus on:

-

Quantitative analysis of the antioxidant activity of purified this compound using a range of in vitro and cellular assays to establish its IC50 and EC50 values.

-

Mechanistic studies to confirm the activation of the Nrf2-ARE pathway and the specific modulation of MAPK signaling cascades by this compound.

-

In vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound in animal models of oxidative stress-related diseases.

Such research will be crucial for substantiating the health benefits of this compound and paving the way for its potential application in the development of novel therapeutics and functional foods.

References

- 1. biolink.no [biolink.no]

- 2. researchgate.net [researchgate.net]

- 3. Showing dietary polyphenol Peonidin 3-O-arabinoside - Phenol-Explorer [phenol-explorer.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential activation of ERK, JNK/SAPK and P38/CSBP/RK map kinase family members during the cellular response to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione peroxidase, superoxide dismutase, and catalase inactivation by peroxides and oxygen derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Superoxide dismutase, catalase, glutathione peroxidase and gluthatione S-transferases M1 and T1 gene polymorphisms in three Brazilian population groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health Benefits Associated with Peonidin 3-arabinoside Consumption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific health benefits of Peonidin 3-arabinoside is limited. This document provides a comprehensive overview of the known health benefits of the broader class of anthocyanins and the aglycone peonidin, with the understanding that these findings may not be directly transferable to this compound. Further research is required to elucidate the specific biological activities of this compound.

Introduction

This compound is a member of the anthocyanin family, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Anthocyanins, as a group, have garnered significant attention for their potential health-promoting properties, including antioxidant, anti-inflammatory, and anticancer effects. Peonidin, the aglycone of this compound, and its more commonly studied glycoside, Peonidin 3-glucoside, have demonstrated a range of biological activities in preclinical studies. This technical guide aims to synthesize the available scientific literature on the health benefits associated with peonidin and related anthocyanins, providing a framework for future research into the specific effects of this compound.

Potential Health Benefits

While direct evidence for this compound is scarce, the recognized health benefits of peonidin and its glycosides provide a foundation for potential therapeutic applications.

Antioxidant Activity

Anthocyanins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of anthocyanins is attributed to their chemical structure, which allows them to donate electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Peonidin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

Anticancer Activity

Emerging research suggests that peonidin and its glycosides may possess anticancer properties. Studies on various cancer cell lines have indicated that these compounds can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, thereby preventing the growth and spread of tumors.[1]

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize findings for the closely related compound, Peonidin 3-glucoside, to provide a comparative context.

Table 1: Anticancer Activity of Peonidin 3-glucoside

| Cell Line | Assay | Concentration | Effect | Reference |

| HS578T (Breast Cancer) | MTT | 10 µM | Significant inhibition of cell growth | [2][3] |

| HS578T (Breast Cancer) | MTT | 30 µM | Significant decrease in cell viability | [2][3] |

| HS578T (Breast Cancer) | Flow Cytometry | 30 µM, 50 µM | Dose-dependent increase in apoptotic cell population | [3] |

| HS578T (Breast Cancer) | Western Blot | 0, 5, 10, 30 µM | Dose-dependent decrease in CDK-1 and Cyclin B1 | [3] |

Table 2: Anti-inflammatory Activity of Peonidin 3-glucoside

| Cell Model | Stimulant | Concentration | Effect | Reference |

| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | Significant suppression of NLRP3, IL-1β, and IL-18 mRNA levels | [4] |

| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | Significant suppression of NLRP3, IL-1β, and IL-18 mRNA levels | [4] |

| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | Significant inhibition of IL-6, IL-1β, and IL-18 cytokine secretion | [4] |

| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | Significant inhibition of IL-6, IL-1β, and IL-18 cytokine secretion | [4] |

Signaling Pathways

The biological effects of peonidin and its derivatives are mediated through the modulation of various intracellular signaling pathways.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, leading to the suppression of tumor cell growth.

References

- 1. benchchem.com [benchchem.com]

- 2. biopurify.cn [biopurify.cn]

- 3. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Extraction and Analysis of Peonidin 3-Arabinoside from Cranberry Pomace

Introduction

Cranberry pomace, the primary byproduct of cranberry juice production, is a rich source of bioactive polyphenols, including anthocyanins.[1] These anthocyanins are responsible for the vibrant red color of cranberries and possess significant antioxidant properties. Among the major anthocyanins found in cranberries are glycosides of cyanidin and peonidin.[1][2] Specifically, peonidin 3-arabinoside is a key compound of interest for researchers in nutrition, pharmacology, and drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from cranberry pomace, tailored for a scientific audience.

Data Presentation

The following tables summarize the key quantitative data related to the composition and analysis of anthocyanins in cranberry pomace.

Table 1: Major Anthocyanins Identified in Cranberry Pomace

| Anthocyanin Compound | Common Abbreviation | Relative Abundance |

| Cyanidin 3-galactoside | C3Ga | Major[2][3] |

| Cyanidin 3-arabinoside | C3Ar | Major[2][3] |

| Peonidin 3-galactoside | P3Ga | Major[2][3] |

| This compound | P3Ar | Major[1][2][3] |

| Cyanidin 3-glucoside | C3Gl | Minor[2][4] |

| Peonidin 3-glucoside | P3Gl | Minor[5] |

Table 2: Comparison of Extraction Methods for Anthocyanins from Cranberry Pomace

| Extraction Method | Solvent System | Key Conditions | Typical Yield (Total Anthocyanins) | Reference |

| Conventional Solvent Extraction | 50% Aqueous Ethanol, pH 2 | 80 °C, 2 hours, continuous mixing | ~750 mg total polyphenols from 50g wet pomace (10:1 solvent ratio) | [1] |

| Pressurized Liquid Extraction (PLE) | 100% Ethanol | 60-120 °C, 50 bar | 3.89-4.21 mg Cyanidin 3-glucoside equivalents / g dry weight | [6] |

| Pressurized Liquid Extraction (PLE) | 70% Ethanol | 120 °C, 50 bar | Optimal conditions for anthocyanin extraction | [7] |

| Methanol Extraction | Methanol with 0.03% HCl | Ambient temperature, stirring | A single extraction at a 5:1 ratio extracts ~50% of pigment | [8] |

Table 3: Validated HPLC Parameters for this compound Quantification

| Parameter | Specification | Reference |

| Column | C18 Reverse Phase | [4][9] |

| Mobile Phase | Binary gradient (e.g., water/formic acid and acetonitrile/formic acid) | [4][9] |

| Detection | UV-Vis or Diode Array Detector (DAD) | [4][9] |

| Run Time | ~35 minutes | [4][9] |

| Analytical Range for P3Ar | 0.42–27.14 µg/mL | [4][9] |

| Method Detection Limit for P3Ar | 0.011 µg/mL | [4][9] |

Experimental Workflows and Protocols

The overall process for isolating and analyzing this compound involves sample preparation, extraction, optional purification, and analytical quantification.

Caption: General workflow from cranberry pomace to quantitative data.

Protocol 1: Conventional Solvent Extraction (CSE)

This protocol is adapted from methods using acidified aqueous ethanol, which is effective for extracting a broad range of polyphenols, including anthocyanins.[1]

Materials and Equipment:

-

Wet or freeze-dried cranberry pomace

-

Ethanol (food grade or HPLC grade)

-

Hydrochloric acid (HCl)

-

Shaking water bath or heated magnetic stirrer

-

Homogenizer or blender

-

Filtration apparatus (e.g., vacuum filter with Whatman paper or 0.22 µm filter)

-

pH meter

Procedure:

-

Preparation: If using wet pomace, blend 50 g with 250 mL of 50% aqueous ethanol (a 5:1 solvent-to-pomace ratio).[1] For a higher yield, a 10:1 ratio can be used.[1] If starting with dried pomace, grind it to a fine powder.

-

Acidification: Adjust the pH of the ethanol-pomace slurry to 2.0 using HCl.[1] Acidic conditions are crucial for maintaining anthocyanin stability.[10][11]

-

Extraction: Place the flask in a shaking water bath set to 80°C for 2 hours.[1] Continuous agitation ensures efficient extraction.

-

Cooling: After 2 hours, remove the flask and allow it to cool to room temperature.

-

Separation: Filter the extract to remove solid pomace residues. For analytical purposes, a final filtration step through a 0.22 µm syringe filter is recommended before HPLC analysis.[1]

-

Storage: Store the final extract at -20°C in the dark to prevent degradation.

Caption: Step-by-step workflow for Conventional Solvent Extraction.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE is a highly efficient method that uses elevated temperatures and pressures to enhance extraction. This protocol is based on optimized conditions for maximizing anthocyanin recovery.[3][6][7]

Materials and Equipment:

-

Freeze-dried and ground cranberry pomace

-

Diatomaceous earth or clean sand

-

Ethanol (HPLC grade)

-

Pressurized Liquid Extraction system with extraction cells

Procedure:

-

Sample Preparation: Mix the ground cranberry pomace with a dispersing agent like diatomaceous earth (e.g., in a 1:1 w/w ratio) to prevent cell clogging.

-

Cell Packing: Tightly pack the mixture into the PLE extraction cell.

-

System Parameters: Set the PLE system parameters. Optimal conditions for anthocyanin extraction have been reported using 100% ethanol at temperatures between 60-120°C and a pressure of 50 bar.[3][6]

-

Extraction Cycle: Perform the extraction. A static extraction time of 5-10 minutes followed by a flush with fresh solvent is a typical cycle. Multiple cycles can be run to ensure complete extraction.

-

Collection: Collect the extract in a vial protected from light.

-

Storage: Store the extract at -20°C or below until analysis.

Caption: Workflow for Pressurized Liquid Extraction (PLE).

Protocol 3: Purification by Solid-Phase Extraction (SPE)

For applications requiring higher purity, an SPE step can be used to separate anthocyanins from other compounds like sugars and organic acids.[8]

Materials and Equipment:

-

Crude cranberry extract

-

Amberlite CG-50 resin (or C18 SPE cartridges)

-

Ethanol and HCl

-

SPE manifold and cartridges

Procedure:

-

Resin Activation: If using Amberlite resin, wash it with ethanol containing 0.0001% HCl to activate it.[8] For C18 cartridges, activate with methanol followed by acidified water.

-

Loading: Load the crude extract onto the SPE column. The anthocyanins will be absorbed by the resin.[8]

-

Washing: Rinse the column with water to wash away impurities like sugars and acids.[8]

-

Elution: Elute the purified anthocyanins from the resin using ethanol containing a small amount of acid (e.g., 0.0001% HCl).[8]

-

Concentration: The eluate can be concentrated under vacuum to remove the solvent. The resulting purified extract is ready for analysis or further use.

Protocol 4: Quantification by HPLC-UV/DAD

High-Performance Liquid Chromatography is the standard method for the separation and quantification of individual anthocyanins.[4][9]

Equipment and Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound analytical standard

-

Mobile Phase A: Water/Formic Acid (e.g., 95:5 v/v)

-

Mobile Phase B: Acetonitrile/Formic Acid (e.g., 95:5 v/v)

-

Filtered cranberry extract

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in acidified methanol. Create a series of dilutions to generate a calibration curve (e.g., from 0.5 to 30 µg/mL).

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the detector wavelength to the absorbance maximum for anthocyanins (typically 520 nm).

-

Program a binary gradient elution profile to separate the anthocyanins. A typical run may start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered cranberry pomace extract.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the concentration using the linear regression equation from the calibration curve.

Caption: Workflow for the quantification of this compound by HPLC.

References

- 1. Food-compatible method for the efficient extraction and stabilization of cranberry pomace polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Not Found [journals.ashs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Ultrasound-Assisted Extraction of Peonidin-3-Arabinoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peonidin-3-arabinoside is an O-glycosylated form of peonidin, a major anthocyanin responsible for the rich red and purple pigmentation in various fruits and vegetables.[1] It is found in high concentrations in berries such as American cranberries (Vaccinium macrocarpon), bilberries (Vaccinium myrtillus), and highbush blueberries (Vaccinium corymbosum).[1] Like other anthocyanins, Peonidin-3-arabinoside is a potent antioxidant and holds significant interest for applications in nutraceuticals, functional foods, and pharmaceuticals.

Ultrasound-Assisted Extraction (UAE) is a highly efficient and modern technique for isolating bioactive compounds from plant matrices.[2][3] The method utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation in a solvent.[2][4] This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles, which generates intense local pressures and temperatures, shock waves, and high shear forces.[2][4][5] These mechanical effects disrupt plant cell walls, enhance solvent penetration, and accelerate mass transfer, leading to significantly higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[3][6] This application note provides a detailed protocol for the efficient extraction and quantification of Peonidin-3-arabinoside using UAE.

Mechanism of Ultrasound-Assisted Extraction

The primary mechanism of UAE is acoustic cavitation. High-power ultrasound waves create alternating high-pressure and low-pressure cycles in the solvent. During the low-pressure phase, microscopic bubbles form and grow. During the subsequent high-pressure phase, these bubbles violently collapse (implode). This implosion generates powerful physical forces that act on the plant material at a microscopic level, facilitating the release of intracellular compounds.[2][6][7]

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Experimental Protocols

Materials and Reagents

-

Plant Material: Freeze-dried and powdered berries (e.g., cranberries, blueberries).

-

Standards: Peonidin-3-arabinoside analytical standard (>97% purity).

-

Solvents: HPLC-grade methanol, ethanol, acetonitrile, and formic acid.

-

Water: Deionized or Milli-Q water.

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

-

Gases: Nitrogen gas (for solvent degassing and sample drying).

Equipment

-

Ultrasonic bath or probe system with temperature and power control.

-

Laboratory mill or grinder.

-

Freeze-dryer.

-

Analytical balance.

-

Centrifuge.

-

Vortex mixer.

-

Rotary evaporator or nitrogen evaporator.

-

pH meter.

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation

-

Selection: Obtain fresh or frozen berries known to contain Peonidin-3-arabinoside.[1]

-

Washing: Wash the raw material with deionized water to remove surface contaminants.

-

Freeze-Drying: Freeze the material at -80°C and lyophilize until a constant weight is achieved. This prevents enzymatic degradation and preserves thermolabile compounds.

-

Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.[3] A smaller particle size increases the surface area available for extraction.[3]

-

Storage: Store the powdered sample in an airtight, dark container at -20°C or lower until extraction.

Ultrasound-Assisted Extraction (UAE) Procedure

-

Weighing: Accurately weigh approximately 1.0 g of the dried plant powder into an extraction vessel (e.g., a 50 mL glass flask or beaker).[3]

-

Solvent Addition: Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 to 1:30 w/v).[3][8] A common effective solvent is 50-70% aqueous methanol or ethanol, acidified with 0.1-1% formic acid or HCl to stabilize the anthocyanin flavylium cation.[3]

-

Sonication: Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

-

Parameter Control: Set the desired extraction parameters. Based on literature for similar compounds, recommended starting conditions are:

-

Agitation: If using an ultrasonic bath, ensure the sample is agitated continuously for uniform energy distribution.[3]

Post-Extraction Processing

-

Separation: After sonication, separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 15 minutes.[3]

-

Filtration: Carefully decant the supernatant and filter it through a suitable filter paper (e.g., Whatman No. 1) to remove any remaining fine particles.[3]

-

Solvent Evaporation (Optional): To concentrate the extract, the solvent can be removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Storage: Store the final extract in a dark, airtight container at -20°C or colder to prevent degradation prior to analysis.[3]

Data Presentation: Optimized UAE Parameters

While a specific protocol for Peonidin-3-arabinoside is not widely published, numerous studies have optimized UAE for total anthocyanins and phenolic compounds from various sources. These parameters provide an excellent starting point for method development.

| Plant Source | Target Compound(s) | Solvent | Temp. (°C) | Time (min) | Solid:Liquid Ratio | Ultrasound Power/Amp. | Reference |